molecular formula C7H18ClN B3280579 5-Methyl-2-hexylamine hydrochloride CAS No. 71776-71-1

5-Methyl-2-hexylamine hydrochloride

Cat. No.: B3280579
CAS No.: 71776-71-1
M. Wt: 151.68 g/mol
InChI Key: ZQRFACDGAMVQDD-UHFFFAOYSA-N
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Description

5-Methyl-2-hexylamine hydrochloride is a chemical compound with the molecular formula C7H18ClN. It is an aliphatic amine that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

The synthesis of 5-Methyl-2-hexylamine hydrochloride typically involves the reaction of 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This oxime is then reduced via catalytic hydrogenation to yield 5-Methyl-2-hexylamine. The resulting amine can be purified by distillation and subsequently converted to its hydrochloride salt .

Chemical Reactions Analysis

5-Methyl-2-hexylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include hydroxylamine for oxime formation and catalytic hydrogenation for reduction. .

Scientific Research Applications

5-Methyl-2-hexylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including pyridines and other cyclic nitrogen-based compounds.

    Biology: It is studied for its potential biological activity and interactions with biological systems.

    Medicine: It has been explored for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: It is used in the production of surfactants, pesticides, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 5-Methyl-2-hexylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. As an aliphatic amine, it can act as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and energy levels .

Comparison with Similar Compounds

5-Methyl-2-hexylamine hydrochloride is similar to other aliphatic amines such as:

    Tuaminoheptane: Another aliphatic amine used as a nasal decongestant. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and applications

Properties

IUPAC Name

5-methylhexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2)4-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFACDGAMVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71776-71-1
Record name 2-Hexanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71776-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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